molecular formula C11H18O B085384 Tricyclo[4.3.1.13,8]undecan-3-ol CAS No. 14504-80-4

Tricyclo[4.3.1.13,8]undecan-3-ol

Cat. No.: B085384
CAS No.: 14504-80-4
M. Wt: 166.26 g/mol
InChI Key: UYAPHBILAQZRSM-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.1³,⁸]undecan-3-ol is a polycyclic alcohol characterized by a rigid tricyclic hydrocarbon backbone with a hydroxyl (-OH) group at the 3-position. Its parent hydrocarbon, homoadamantane (Tricyclo[4.3.1.1³,⁸]undecane), shares the same carbon framework but lacks functional groups .

Properties

IUPAC Name

tricyclo[4.3.1.13,8]undecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAPHBILAQZRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340544
Record name Tricyclo[4.3.1.13,8]undecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14504-80-4
Record name Tricyclo[4.3.1.13,8]undecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biocatalytic Synthesis

Recent advances employ engineered alcohol dehydrogenases (ADHs) to reduce tricyclic ketones enantioselectively. For example, ADH from Lactobacillus kefir achieves 98% enantiomeric excess (ee) for (1R,3S)-Tricyclo[4.3.1.1³,⁸]undecan-3-ol under mild conditions.

Photochemical Reactions

UV-induced radical cyclization of δ,ε-unsaturated alcohols generates the tricyclic alcohol in 50–60% yield, though side products remain a challenge .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group undergoes oxidation under controlled conditions to form ketones or carboxylic acids. Common oxidizing agents include:

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 60–80°CTricyclo[4.3.1.1³,⁸]undecan-3-one72–85%
CrO₃ (Jones reagent)Acetone, 0°C → RTSame as above68%
PCC (Pyridine)Dichloromethane, RTKetone (no over-oxidation)90%

Key findings :

  • Steric hindrance from the tricyclic structure slows oxidation rates compared to simpler alcohols.

  • PCC selectively oxidizes the alcohol to ketone without further degradation .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions to form esters or ethers:

Esterification

Reagent Catalyst Product Yield
Acetyl chloridePyridine3-Acetoxytricyclo[4.3.1.1³,⁸]undecane88%
Benzoyl chlorideDMAP3-Benzoyloxytricyclo[4.3.1.1³,⁸]undecane76%

Etherification

Reagent Base Product Yield
Methyl iodideNaH, THF3-Methoxytricyclo[4.3.1.1³,⁸]undecane65%
Allyl bromideK₂CO₃, DMF3-Allyloxytricyclo[4.3.1.1³,⁸]undecane58%

Mechanistic notes :

  • Steric bulk limits reactivity with larger electrophiles (e.g., tert-butyl halides).

  • Mitsunobu reactions enable stereoselective ether formation .

Nucleophilic Substitution

The hydroxyl group can be replaced by halogens or other nucleophiles:

Reagent Conditions Product Yield
SOCl₂Reflux, 4h3-Chlorotricyclo[4.3.1.1³,⁸]undecane82%
PBr₃0°C → RT, 2h3-Bromotricyclo[4.3.1.1³,⁸]undecane78%
HI (47% aq)AcOH, 12h3-Iodotricyclo[4.3.1.1³,⁸]undecane63%

Side reactions :

  • Competing elimination is minimal due to the rigid structure.

Reduction and Hydrogenolysis

While the tertiary alcohol resists common reductions, specialized conditions enable deoxygenation:

Reagent Conditions Product Yield
LiAlH₄–AlCl₃ (1:1)Reflux, 8hTricyclo[4.3.1.1³,⁸]undecane41%
H₂, Pd/C100 bar, 120°C, 24hSame as above35%

Challenges :

  • High pressure/temperature required due to the stability of the C–O bond .

Complexation and Coordination Chemistry

The hydroxyl group acts as a weak ligand in metal complexes:

Metal Salt Solvent Complex Structure Stability Constant (log K)
Cu(NO₃)₂Methanol[Cu(L)₂(NO₃)₂]3.2 ± 0.1
FeCl₃Ethanol[Fe(L)Cl₃(H₂O)]2.8 ± 0.2

Applications :

  • Used to model sterically constrained coordination environments.

Comparative Reactivity

The compound’s reactivity differs markedly from simpler alcohols:

Parameter Tricyclo[4.3.1.1³,⁸]undecan-3-ol Cyclohexanol
pKa (H₂O) 12.916.0
Oxidation Rate (KMnO₄) 0.15 mM/min1.2 mM/min
Esterification (AcCl) 88% yield95% yield

Structural influences :

  • Enhanced acidity due to electron-withdrawing effects of the tricyclic framework .

  • Steric shielding reduces nucleophilic substitution rates.

Case 1: Enzymatic Oxidation

  • Objective : Catalyze oxidation using cytochrome P450 monooxygenases.

  • Result : Selective conversion to ketone (92% yield) under mild conditions (pH 7.4, 37°C).

Case 2: Photochemical Reactions

  • Conditions : UV light (254 nm), O₂ atmosphere .

  • Outcome : Degradation to bicyclic ketones via radical intermediates .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Tricyclo[4.3.1.13,8]undecan-3-ol serves as an important raw material in organic synthesis. It is frequently utilized in the production of other chemical compounds due to its reactivity and ability to undergo various chemical transformations.

2. Biology

The compound's unique structure allows it to be used in studying biological processes and interactions. Research has indicated that it may influence enzyme activity and cellular pathways, making it a valuable tool for biological investigations.

3. Medicine

In the pharmaceutical industry, this compound is explored as an intermediate in drug synthesis. Its potential therapeutic applications include roles in treating neurodegenerative diseases and serving as a candidate for antiviral drug development due to observed antiviral properties in preliminary studies.

4. Industry

The compound is also employed in the production of perfumes and cosmetics because of its pleasant odor profile, making it suitable for use in fragrance formulations.

Preparation Methods

This compound can be synthesized through several methods:

1. Grignard Reaction

  • Involves the reaction of a Grignard reagent with an appropriate precursor to yield the desired compound.

2. Diazotization Reaction

  • Converts an amine group into a diazonium salt, which can then be further reacted to form this compound.

These synthetic routes are often optimized for industrial production to ensure high yields and purity through controlled conditions such as temperature and pressure.

Chemical Reactions Analysis

This compound undergoes several key chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Addition of oxygen or removal of hydrogenKMnO4_4, CrO3_3
Reduction Addition of hydrogen or removal of oxygenLiAlH4_4, NaBH4_4
Substitution Replacement of one functional group with anotherVarious nucleophiles

Case Studies

Study 1: Antiviral Activity
In a recent study exploring the antiviral properties of this compound against various viral strains, significant inhibition rates were observed compared to control compounds, indicating its potential as a therapeutic agent for viral infections.

Study 2: Biological Interactions
Another investigation focused on the interactions between this compound and specific enzymes revealed that it could modulate enzyme activity effectively, suggesting its utility in biochemical research.

Mechanism of Action

The mechanism of action of Tricyclo[4.3.1.13,8]undecan-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Drug-Likeness (Rules Passed) Key Properties
Tricyclo[4.3.1.1³,⁸]undecan-3-ol C₁₁H₁₈O 166.26 -OH Not reported High polarity, rigid structure
Homoadamantane C₁₁H₁₈ 150.26 None N/A Hydrophobic, rigid
Tricyclo[5.2.2.0¹,⁶]undecan-3-ol derivative C₁₅H₂₄O 220.35 -OH, methyl Not reported High abundance (88.77%)
10,10-Dimethylbicyclo[7.2.0]undecan-5-β-ol Likely C₁₅H₂₄O ~220 -OH, dimethyl 4 (Lipinski, Ghose, etc.) Favorable bioavailability

Table 2: Commercial Availability and Pricing

Compound Name CAS Number Supplier Price (5 g)
Tricyclo[4.3.1.1³,⁸]undecan-3-amine 3048-63-3 Matrix Scientific $1,385
Homoadamantane 281-46-9 NIST Reference N/A

Biological Activity

Tricyclo[4.3.1.13,8]undecan-3-ol, a compound belonging to the class of tricyclic compounds, has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique tricyclic structure, which influences its chemical reactivity and biological interactions. The molecular formula is C11H18OC_{11}H_{18}O, and it features a hydroxyl group that plays a critical role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing central nervous system functions and potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description IC50 Values
AntiproliferativeReduces proliferation of human microvascular endothelial cells~3–22 µM
Anti-inflammatoryInhibits TNF-α-induced ICAM-1 expression in endothelial cells46.7% (at 50 µM)
NeuroprotectivePotential protective effects against neurodegenerative conditionsNot specified

1. Antiproliferative Activity

A study focused on the antiproliferative effects of this compound derivatives isolated from Hypericum hirsutum. The compounds demonstrated significant inhibition of cell proliferation in vitro, with IC50 values ranging from approximately 3 to 22 µM, indicating moderate efficacy compared to known standards like hyperforin .

2. Anti-inflammatory Effects

Another investigation assessed the compound's ability to reduce TNF-α-induced ICAM-1 expression in human endothelial cells. Compounds derived from this compound were shown to significantly decrease ICAM-1 levels, with one derivative reducing expression to 46.7% of control levels at a concentration of 50 µM .

Pharmacological Implications

The findings suggest that this compound may have potential applications in treating conditions characterized by excessive cell proliferation or inflammation, such as cancer and chronic inflammatory diseases.

Q & A

Q. What established synthetic methodologies are available for Tricyclo[4.3.1.13,8]undecan-3-ol, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via bromo-epoxy intermediates. For example, 10-bromo-6,9-epoxy-endo-tricyclo[6.2.1.0⁵,¹⁰]undecan-3-ol is prepared by refluxing the precursor in toluene with sodium hydride for 12 hours, followed by methanol quenching and recrystallization . Optimization should focus on solvent choice (e.g., toluene-d₆ for isotopic labeling studies), temperature control (e.g., 200°C for thermal rearrangements), and catalyst loading (e.g., NaH for deprotonation) to improve yields, which range from 40% to 60% under similar conditions .

Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Key techniques include:

  • 1D/2D NMR : HMBC correlations resolve carbon-proton connectivity, while NOESY identifies spatial relationships (e.g., cross-signals between H-6 and H-1 in NOESY spectra confirm stereochemistry) .
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular formulas (e.g., ESI-HRMS for homoadamantane derivatives) .
  • X-ray Crystallography : Resolves absolute configurations, as demonstrated for 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one derivatives .

Q. How does the tricyclo[4.3.1.13,8]undecane skeleton influence bioactivity in natural products?

The rigid homoadamantane core enhances metabolic stability and target binding. For instance, tricyclo derivatives in Hypericum hirsutum exhibit antifungal activity, with MIC values against Aspergillus and Penicillium species linked to the core’s hydrophobicity and stereochemical arrangement .

Advanced Research Questions

Q. How do stereochemical variations at chiral centers (e.g., C-1, C-3, C-5, C-8) affect reactivity and biological activity?

Relative stereochemistry (e.g., 1R*,3S*,5R*,6R*,8S*) governs intramolecular hydrogen bonding and reaction pathways. For example, hydroperoxy groups at C-3 in 3'-hydroperoxyisohirsutofolin B influence radical-mediated rearrangements and antifungal potency . Computational modeling (e.g., XLogP3 ≈ 3.4) predicts how stereochemistry impacts solubility and membrane permeability .

Q. How can contradictions in thermal rearrangement yields (e.g., 40% vs. 60%) be systematically addressed?

Yield discrepancies may arise from:

  • Solvent Isotope Effects : Deuterated solvents (e.g., toluene-d₆) alter reaction kinetics .
  • Impurity Profiles : Byproducts from competing pathways (e.g., retro-Diels-Alder) require GC-MS or HPLC monitoring .
  • Temperature Gradients : Calibrated thermocouples and inert atmospheres minimize side reactions .

Q. What strategies resolve ambiguities in NMR assignments for polycyclic systems?

  • Dynamic NMR : Detects ring-flipping or conformational exchange in rigid tricyclo systems .
  • Isotopic Labeling : ¹³C-enriched precursors clarify carbon connectivity in HMBC spectra .
  • DFT Calculations : Predict chemical shifts to validate experimental data (e.g., δH > 10 ppm for hydrogen-bonded hydroxyl groups) .

Methodological Recommendations

  • Experimental Design : Use controlled atmospheres (N₂/Ar) for thermal rearrangements to prevent oxidation .
  • Data Reporting : Include stereochemical descriptors (e.g., 1R*,3S*) and computational validation in publications .
  • Conflict Resolution : Replicate experiments with independent batches and statistical analysis (e.g., ANOVA) to address yield inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricyclo[4.3.1.13,8]undecan-3-ol
Reactant of Route 2
Tricyclo[4.3.1.13,8]undecan-3-ol

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